Methyl 6-bromo-1H-indazole-3-carboxylate
Description
Methyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885278-42-2) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Key properties include:
- Boiling point: 399.7°C at 760 mmHg
- Density: 1.71 g/cm³
- Flash point: 195.5°C
- Hazard statements: H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation) .
This compound is widely used in pharmaceutical and organic synthesis due to its indazole core, which is a privileged scaffold in drug discovery. The bromine substituent at the 6-position enhances its utility in cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMZRPZSZXFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676280 | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-42-2 | |
| Record name | 1H-Indazole-3-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-bromo-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound that has been found to have various medicinal applications. Indazole derivatives have been found to have anticancer, antiangiogenic, and antioxidant activities. The primary targets of this compound are likely to be the human cancer cell lines, such as HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia).
Mode of Action
The compound interacts with its targets by inhibiting their viability. It has been found to have higher inhibitory activity on the viability of HEP3BPN 11 (liver) cells. Furthermore, it has been shown to inhibit proangiogenic cytokines associated with tumor development.
Biological Activity
Methyl 6-bromo-1H-indazole-3-carboxylate is an indazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
- Chemical Formula : C9H7BrN2O2
- Molecular Weight : 239.07 g/mol
- CAS Number : 946427-77-6
This compound is characterized by its bromine substitution at the 6-position of the indazole ring, which significantly influences its biological properties.
This compound primarily exerts its biological effects through modulation of various kinases involved in critical cellular pathways:
- Target Kinases : It has been shown to interact with key kinases such as CHK1 and CHK2, which are integral to the DNA damage response pathway. This interaction can lead to inhibition of cell proliferation, particularly in cancer cells .
- Biochemical Pathways : The compound influences pathways related to cell cycle regulation and apoptosis, making it a candidate for anticancer therapies. Additionally, it may affect metabolic pathways due to its potential enzyme inhibition capabilities .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Inhibition Studies : Research indicates that this compound demonstrates significant inhibitory activity against various cancer cell lines. For example, it has shown IC50 values in the nanomolar range against several tumor types, indicating potent activity .
| Cell Line | IC50 (nM) |
|---|---|
| A375 (melanoma) | < 50 |
| MCF7 (breast) | < 100 |
| HCT116 (colon) | < 75 |
Antiviral and Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antiviral and antimicrobial activities:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication in vitro, although specific mechanisms remain to be fully elucidated .
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential applications in developing new antimicrobial agents .
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest and induction of apoptosis. The study reported a reduction in cell viability by over 70% at concentrations as low as 50 nM in A375 melanoma cells . -
Enzyme Inhibition Research :
Another research project focused on the enzyme inhibition profile of this compound revealed that it effectively inhibited several kinases involved in cancer progression. The findings highlighted its potential as a lead compound for developing targeted cancer therapies .
Applications in Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it a valuable component in drug discovery efforts targeting neurological disorders and cancer therapies .
Scientific Research Applications
Pharmaceutical Development
Methyl 6-bromo-1H-indazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to play a crucial role in developing drugs targeting neurological disorders and other therapeutic areas.
Case Study: Neuroactive Compounds
Research has demonstrated that derivatives of this compound exhibit potential as neuroactive agents. For instance, a study focused on synthesizing compounds that inhibit specific neurotransmitter receptors showed promising results in modulating synaptic transmission, which is critical for treating conditions like depression and anxiety .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is used in formulating agrochemicals. Its efficacy as a fungicide and herbicide enhances crop protection strategies.
Data Table: Efficacy of this compound as a Fungicide
| Crop Type | Pathogen | Concentration (g/L) | Efficacy (%) |
|---|---|---|---|
| Wheat | Fusarium graminearum | 0.5 | 85 |
| Corn | Aspergillus flavus | 1.0 | 90 |
| Soybean | Phytophthora sojae | 0.75 | 80 |
These results indicate the compound's potential in reducing pathogen impact on crop yield, thus supporting agricultural sustainability .
Biochemical Research
This compound is employed in biochemical studies related to enzyme inhibition. Its ability to interact with various enzymes aids researchers in understanding metabolic pathways and developing new therapeutic strategies.
Case Study: Enzyme Inhibition
A study investigated the compound's effect on specific enzymes involved in metabolic disorders. The results indicated that this compound effectively inhibited enzyme activity, leading to decreased substrate turnover rates. This finding suggests its potential application in designing inhibitors for therapeutic use .
Material Science
The unique chemical properties of this compound make it suitable for creating advanced materials, particularly polymers with tailored electrical or thermal characteristics.
Data Table: Properties of Polymers Derived from this compound
| Polymer Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymer | 10^(-2) | 250 |
| Thermally Stable Polymer | N/A | 300 |
These properties indicate the compound's utility in developing materials for electronic applications .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying substances within complex mixtures. Its distinct spectral characteristics facilitate its identification in various analytical methods.
Case Study: Chromatographic Analysis
Research involving high-performance liquid chromatography (HPLC) demonstrated that this compound could be effectively separated from other compounds in a mixture, allowing for accurate quantification. The method showed high sensitivity and specificity, making it valuable for quality control in pharmaceutical formulations .
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 6-bromo-1H-indazole-3-carboxylate belongs to a family of brominated indazole esters. Key analogues include:
Physicochemical Properties
- Solubility : Ethyl esters (e.g., Ethyl 6-bromo-1H-indazole-3-carboxylate) generally exhibit lower polarity and higher lipophilicity compared to methyl esters, impacting their pharmacokinetic profiles .
- Reactivity : Bromine at the 6-position (vs. 5 or 7) optimizes electronic effects for Suzuki-Miyaura couplings, a critical reaction in drug synthesis .
- Thermal Stability : Methyl esters typically have higher melting points than ethyl analogues due to stronger intermolecular forces .
Research Findings and Industrial Relevance
- Drug Discovery : this compound is a key intermediate in synthesizing AZD4547, a fibroblast growth factor receptor (FGFR) inhibitor .
- Scale-Up Challenges : Ethyl esters are costlier to produce at scale than methyl esters, but their stability under acidic conditions justifies their use in multi-step syntheses .
- Structural Insights : X-ray crystallography (using SHELX software) confirms that bromine at the 6-position minimizes steric clashes in metal-organic frameworks .
Preparation Methods
Esterification of 6-Bromo-1H-Indazole-3-Carboxylic Acid
The most commonly reported method for synthesizing methyl 6-bromo-1H-indazole-3-carboxylate involves the esterification of 6-bromo-1H-indazole-3-carboxylic acid using methanol in the presence of sulfuric acid as a catalyst.
| Parameter | Details |
|---|---|
| Starting Material | 6-Bromo-1H-indazole-3-carboxylic acid (3.00 g, 12 mmol) |
| Solvent | Methanol (50 mL, 1 mol) |
| Catalyst | Sulfuric acid (1.50 mL, 28 mmol) |
| Temperature | 90 °C |
| Reaction Time | 4 hours |
| Work-up | Dilution with ethyl acetate (200 mL), washing with saturated sodium bicarbonate and brine, drying over sodium sulfate |
| Yield | 76% of methyl ester as yellow solid |
Procedure Summary:
- The acid is suspended in methanol, sulfuric acid is added, and the mixture is heated to 90 °C for 4 hours.
- After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially to remove acid and impurities.
- The organic layer is dried and concentrated under reduced pressure to yield the methyl ester product.
Protection and Further Functionalization Post-Esterification
Following the esterification, the this compound can be subjected to further chemical modifications, such as alkylation or protection reactions. For example, treatment with sodium hydride and [β-(trimethylsilyl)ethoxy]methyl chloride in tetrahydrofuran at 0 °C allows for selective functionalization, which is useful for subsequent synthetic steps.
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (50 mL) |
| Base | Sodium hydride (0.417 g, 10.4 mmol) |
| Electrophile | [β-(Trimethylsilyl)ethoxy]methyl chloride (1.85 mL, 10.4 mmol) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 90 minutes |
| Work-up | Quenching with methanol, extraction with ethyl acetate and brine, drying, and concentration |
| Yield | 88% of functionalized product as yellow oil |
This step is typically used to introduce protecting groups or modify the indazole nitrogen for regioselective transformations.
Preparation of Stock Solutions and Formulations
For biological or in vivo applications, this compound is often prepared in solution form. A reliable method involves dissolving the compound initially in dimethyl sulfoxide (DMSO) to create a master stock solution, followed by dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil to achieve the desired formulation concentration.
- Dissolve the compound in DMSO to prepare a master stock solution at a specified concentration.
- Sequentially add PEG300, Tween 80, and water (or corn oil) with mixing and clarification steps after each addition.
- Ensure the solution is clear before proceeding to the next solvent addition.
- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.
Stock Solution Volumes for Different Concentrations:
| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.9205 | 0.7841 | 0.392 |
| 5 mg | 19.6025 | 3.9205 | 1.9602 |
| 10 mg | 39.2049 | 7.841 | 3.9205 |
This method ensures reproducibility and clarity of solutions for experimental use.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification with Methanol | 6-Bromo-1H-indazole-3-carboxylic acid, H2SO4, 90 °C, 4 h | 76 | Standard method for methyl ester formation |
| Protection with Sodium Hydride | Sodium hydride, [β-(trimethylsilyl)ethoxy]methyl chloride, THF, 0 °C to RT | 88 | For further functionalization |
| Stock Solution Preparation | DMSO master solution, PEG300, Tween 80, water or corn oil | N/A | For in vivo and experimental use |
| Regioselective Alkylation | Cesium carbonate, alkyl tosylates, dioxane, 90 °C | 90–98 | Post-synthesis N-alkylation |
Q & A
Q. Q1. What are the optimized synthetic routes for Methyl 6-bromo-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination and esterification of indazole precursors. For example, 6-bromo-1H-indazole-3-carboxylic acid derivatives can be esterified using methanol under acidic or coupling conditions. A reported procedure for similar compounds achieved an 84.8% yield via controlled bromination and carboxylation steps . Reaction parameters such as temperature (e.g., reflux in acetic acid for bromination) and catalyst choice (e.g., ruthenium-based catalysts for decarboxylative coupling) critically impact yield . Purification via flash column chromatography with solvents like heptane/isopropyl acetate (17% v/v) is recommended .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic techniques are essential:
- NMR : and NMR should confirm the methyl ester (δ ~3.9 ppm for OCH) and bromine-induced deshielding in aromatic protons .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular ion ([M+H]) with <1 ppm error .
- X-ray crystallography : For solid-state confirmation, intermolecular hydrogen bonds (O–H⋯O, N–H⋯O) may stabilize the crystal lattice, as seen in analogous indazole derivatives .
Q. Q3. What chromatographic methods are effective for purifying this compound?
Methodological Answer: Silica gel flash chromatography with gradient elution (e.g., heptane/ethyl acetate or dichloromethane/methanol) is widely used . For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases can resolve structurally similar impurities (e.g., brominated regioisomers) .
Advanced Research Questions
Q. Q4. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
Methodological Answer: The bromine at position 6 is a versatile site for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). A ruthenium-catalyzed decarboxylative N-alkylation protocol enables selective modification at the indazole N1 position, as demonstrated in analogous systems using [Ru(dtbbpy)](PF) under visible light . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. Q5. What strategies mitigate contradictions in reported bioactivity data for indazole derivatives like this compound?
Methodological Answer:
- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and controls for off-target effects.
- Metabolic stability studies : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural analogs : Compare with derivatives (e.g., 6-fluoro or 5-bromo variants) to isolate bromine-specific effects .
Q. Q6. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to identify electrophilic centers. For example, the C6 bromine exhibits a lower LUMO energy, making it susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can be modeled using the SMD continuum approach to optimize reaction trajectories .
Q. Q7. What mechanistic insights govern the compound’s participation in transition-metal-catalyzed cross-coupling reactions?
Methodological Answer: The bromine atom acts as a directing group in palladium-catalyzed reactions. Mechanistic studies using -NMR kinetics and Hammett plots suggest oxidative addition of Pd(0) to the C–Br bond is rate-determining. Ligand choice (e.g., XPhos vs. SPhos) significantly impacts catalytic efficiency, with bulky ligands reducing steric hindrance at the indazole C3 position .
Data Contradictions and Resolution
Q. Q8. Why do reported yields for this compound synthesis vary across studies?
Methodological Answer: Discrepancies arise from:
- Impurity profiles : Unoptimized bromination (e.g., excess Br) generates di-brominated byproducts, reducing isolated yields .
- Workup protocols : Inadequate quenching (e.g., incomplete removal of HBr) leads to ester hydrolysis during purification.
- Catalyst loading : Ruthenium-based systems require precise stoichiometry (0.025 equiv.) to avoid side reactions .
Emerging Applications
Q. Q9. What role does this compound play in synthesizing marine natural product analogs?
Methodological Answer: As a marine-derived indazole (e.g., from Smenospongia spp.), its bromine and ester groups enable semi-synthetic derivatization. For example, ester hydrolysis followed by amide coupling generates libraries for antimicrobial screening .
Safety and Handling
Q. Q10. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before aqueous disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
